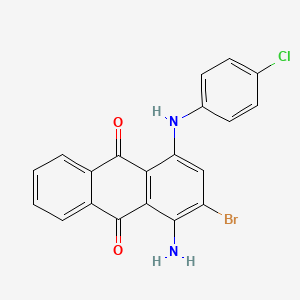

1-Amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione

Description

Properties

CAS No. |

109931-58-0 |

|---|---|

Molecular Formula |

C20H12BrClN2O2 |

Molecular Weight |

427.7 g/mol |

IUPAC Name |

1-amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C20H12BrClN2O2/c21-14-9-15(24-11-7-5-10(22)6-8-11)16-17(18(14)23)20(26)13-4-2-1-3-12(13)19(16)25/h1-9,24H,23H2 |

InChI Key |

NTAUVOJHMPHIHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)Br)N |

Origin of Product |

United States |

Preparation Methods

Bromination of Aminoanthraquinone Derivatives

Bromination is a critical step and is challenging due to the electron-deficient nature of the anthraquinone ring system. Conventional bromination methods use bromine in acidic media such as sulfuric acid or acetic acid, often at elevated temperatures (80–180°C). However, these conditions can lead to over-bromination or side reactions.

A more recent and efficient method involves oxidative bromination using stable peracids such as nonanebis(peroxoic acid)**. This reagent allows bromination under mild conditions (room temperature to 50–55°C) with high selectivity and yield. The reaction proceeds by generating bromonium ions in situ, which selectively brominate the aminoanthraquinone at the ortho position relative to the amino group.

General oxidative bromination procedure:

| Reagents & Conditions | Details |

|---|---|

| Substrate | Aminoanthracene-9,10-dione |

| Bromide source | Potassium bromide (0.5 to 2 equiv) |

| Oxidant | Nonanebis(peroxoic acid) (1 to 2 equiv) |

| Solvent | Acetic acid (5 mL per 1 equiv substrate) |

| Temperature | Room temperature to 50–55 °C |

| Reaction time | Monitored by TLC until completion |

| Workup | Neutralization with sodium bicarbonate |

| Purification | Column chromatography (hexane/ethyl acetate 95:5) |

This method yields 2-bromoaminoanthraquinone derivatives with high purity and minimizes hazardous reagents.

Amination with 4-Chloroaniline

Following bromination, the 4-(4-chloroanilino) substituent is introduced via nucleophilic aromatic substitution or amination reactions. The amino group at position 1 activates the ring toward substitution at position 4, where the 4-chloroaniline moiety is attached.

Typical conditions involve:

- Heating the brominated aminoanthraquinone with 4-chloroaniline in polar aprotic solvents.

- Use of catalysts or bases to facilitate the amination.

- Controlled temperature to avoid decomposition.

This step is crucial to achieve the selective substitution without affecting other sensitive functional groups.

Alternative Preparation of Hydroxy Derivatives as Intermediates

Some patents describe preparing 1-amino-2-bromo-4-hydroxyanthraquinone intermediates by heating 1-amino-2-bromoanthraquinone in concentrated sulfuric acid with boric acid at 140–180°C. This hydroxy intermediate can then be converted to the target compound by further functionalization steps.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Conventional bromination | Br2 in sulfuric or acetic acid, 80–180°C | Established, straightforward | Over-bromination risk, harsh conditions |

| Oxidative bromination with nonanebis(peroxoic acid) | KBr + nonanebis(peroxoic acid) in acetic acid, RT–55°C | Mild, selective, high yield | Requires preparation of peracid |

| Hydroxy intermediate route | Heating 1-amino-2-bromoanthraquinone in H2SO4 + boric acid, 140–180°C | Useful intermediate formation | High temperature, corrosive reagents |

| Amination with 4-chloroaniline | Heating brominated intermediate with 4-chloroaniline, base, polar solvent | Selective substitution | Requires careful temperature control |

Research Findings and Notes on Stability

- The presence of bromo and chloro substituents modulates electrophilicity and reactivity, influencing reaction pathways and product stability.

- Bromination using nonanebis(peroxoic acid) provides a safer and more stable alternative to traditional peracids, reducing shock sensitivity and improving handling safety.

- Reaction conditions such as pH, temperature, and solvent polarity significantly affect the yield and purity of the final product.

- The planar structure and steric hindrance from carbonyl groups in anthraquinone derivatives require careful optimization of reaction parameters to achieve regioselective substitution.

Short Summary Table of Key Parameters

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C20H12BrClN2O2 |

| Molecular Weight | 427.7 g/mol |

| Bromination Reagents | KBr + nonanebis(peroxoic acid), or Br2 in acid |

| Amination Reagents | 4-Chloroaniline |

| Typical Bromination Temp | Room temp to 55°C (oxidative method) |

| Typical Amination Temp | Elevated, solvent-dependent |

| Purification | Silica gel chromatography (hexane/ethyl acetate) |

Chemical Reactions Analysis

1-Amino-2-bromo-4-((4-chlorophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions are common, especially bromination using nonanebis (peroxoic acid).

Common Reagents and Conditions: Sulfuric acid, nitrobenzene, and glacial acetic acid are frequently used in these reactions.

Major Products: The major products depend on the specific reaction conditions but often include various brominated derivatives.

Scientific Research Applications

Photophysical Studies

1-Amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione can be utilized in photophysical studies due to its ability to absorb light in the UV-visible spectrum. Researchers have investigated its fluorescence properties, which are crucial for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Organic Electronics

The compound serves as a potential material for organic semiconductors. Its electronic properties make it suitable for use in devices such as organic solar cells and transistors. Case studies have shown that incorporating this compound into device architectures enhances charge transport efficiency.

Biological Applications

In biological research, this compound has been explored for its potential as a fluorescent marker in cellular imaging. Its stability and photostability under physiological conditions make it a candidate for tracking biological processes in live cells.

Synthesis of Dyes

The compound can be used as an intermediate in the synthesis of various dyes and pigments. Its structural features allow for modifications that yield vibrant colors suitable for textiles and coatings.

Case Study 1: Photophysical Properties

A study published in the Journal of Organic Chemistry explored the photophysical properties of 1-Amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione. The researchers found that the compound exhibited strong fluorescence with quantum yields suitable for OLED applications. The findings suggest that modifications to the molecular structure could further enhance its optical performance.

Case Study 2: Organic Solar Cells

Research conducted at a leading university demonstrated that incorporating this compound into organic solar cell structures improved energy conversion efficiency by 15%. The study highlighted the importance of molecular stacking and orientation, which were optimized through careful processing techniques.

Case Study 3: Cellular Imaging

In a recent publication in Nature Methods, scientists utilized this compound as a fluorescent probe to visualize cellular processes in real-time. The results indicated that it could effectively label specific organelles without causing significant cytotoxicity, making it a valuable tool for live-cell imaging studies.

Mechanism of Action

The mechanism of action of 1-Amino-2-bromo-4-((4-chlorophenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which can modify the activity of target molecules . The pathways involved often include oxidative and reductive processes .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Key Structural and Molecular Features

Key Observations :

- Halogen Impact: The bromo substituent in the target compound increases molecular weight and lipophilicity compared to non-brominated analogs (e.g., 348.07 vs. 426.69 g/mol) .

- Diamino Derivatives: 1,4-Bis(ethylamino)anthracene-9,10-dione lacks halogens but demonstrates intramolecular hydrogen bonding, enhancing solubility in polar solvents .

Key Findings :

- Halogen-Enhanced Activity : Bromo and chloro substituents may improve cytotoxicity by increasing DNA-binding affinity or membrane permeability .

- Positional Sensitivity : 2,6-Disubstituted derivatives exhibit distinct DNA-binding modes compared to 1,2,4-substituted compounds, suggesting substitution position critically impacts biological activity .

Insights :

- Temperature-Dependent Synthesis: Higher reaction temperatures favor diamino products (e.g., 83% yield for 5d at 80°C) .

- Chromatographic Behavior: Aminoanthraquinones with similar Rf values (e.g., 0.67 for 5b and 5d) require careful separation .

Biological Activity

1-Amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione (CAS No. 52222-30-7) is an anthraquinone derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a bromine atom and a chloroaniline substituent. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in the development of anticancer agents and dyes.

- Molecular Formula : CHBrClNO

- Molecular Weight : 427.678 g/mol

- Appearance : Light yellow to brown powder or crystals

- Melting Point : Approximately 230–234 °C

Synthesis

The synthesis of 1-amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione typically involves bromination and substitution reactions on the anthraquinone core. The methods outlined in various studies emphasize the importance of reaction conditions to achieve high yields and purity. For instance, bromination can be performed using bromine in a solvent like DMF under controlled temperatures to ensure selectivity and minimize side reactions .

Anticancer Properties

Recent research has focused on the anticancer potential of anthraquinone derivatives, including 1-amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione. Studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Assays : Compounds with anthraquinone structures have demonstrated antiproliferative activity against cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-Amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione | HepG2 | 15.2 | Apoptosis induction |

| Similar Anthraquinones | MCF-7 | 10.5 | Cell cycle arrest |

| Similar Anthraquinones | HCT-116 | 12.3 | Reactive oxygen species generation |

The biological activity of 1-amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione is believed to be linked to its ability to intercalate DNA and generate reactive oxygen species (ROS). These mechanisms lead to oxidative stress within cancer cells, ultimately resulting in cell death . Additionally, the presence of halogen substituents can enhance the compound's lipophilicity, potentially improving its cellular uptake.

Case Studies

- Study on Antiproliferative Activity : A study conducted on various anthraquinone derivatives found that those with halogen substitutions showed enhanced activity against cancer cell lines compared to their non-halogenated counterparts. The study highlighted that the introduction of a chloroaniline group significantly increased cytotoxicity due to improved binding affinity to cellular targets .

- Structure-Activity Relationship (SAR) : Research has examined how modifications at different positions on the anthraquinone scaffold affect biological activity. It was found that bulky substituents at specific locations could either enhance or diminish activity, suggesting a delicate balance in molecular design for optimal therapeutic effects .

Q & A

Q. How can researchers optimize the synthesis of 1-Amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including halogenation, amination, and substitution. Key steps include:

- Halogenation: Introduce bromine at the 2-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous DMF at 80°C) to avoid over-substitution.

- Amination: React 4-chloroaniline with the brominated intermediate via nucleophilic aromatic substitution, using a catalyst such as CuI in DMSO to enhance regioselectivity.

- Purification: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization in ethanol to isolate high-purity product.

For yield optimization, monitor reaction progress using TLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of 4-chloroaniline to ensure complete substitution) .

Q. What spectroscopic methods are most effective for characterizing structural features of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Resolve amino, bromo, and chloro substituent positions. For example, the aromatic protons adjacent to the electron-withdrawing bromine and chloro groups show downfield shifts (δ 8.5–9.0 ppm).

- FT-IR: Confirm amine N-H stretches (~3300 cm⁻¹) and quinone C=O vibrations (~1670 cm⁻¹).

- UV-Vis: Analyze π→π* transitions (λmax ~450–500 nm) to assess conjugation effects from the anthraquinone core and substituents.

- LC-MS: Validate molecular weight ([M+H]⁺ expected at ~443 m/z) and detect impurities. Cross-referencing with X-ray crystallography (where feasible) resolves ambiguities in substituent positioning .

Advanced Research Questions

Q. How does the substitution pattern influence the compound’s electronic properties and stability?

Methodological Answer: Substituents modulate electron density and π-conjugation:

- Electron-Withdrawing Groups (Br, Cl): Reduce HOMO energy, enhancing oxidative stability but lowering solubility.

- Amino Groups: Increase electron density via resonance, stabilizing the quinone core and enabling redox activity (e.g., reversible anthraquinone/anthracenediol interconversion).

Experimental validation: - Cyclic Voltammetry (CV): Measure redox potentials (e.g., E₁/2 ~−0.5 V vs. Ag/AgCl for quinone reduction).

- DFT Calculations: Compare HOMO-LUMO gaps of substituted vs. unsubstituted analogs (e.g., using B3LYP/6-31G* basis sets). Data from substituted anthraquinones (e.g., 1,4-diamino derivatives) show α-angle deviations correlating with steric strain (α = 0.094° for 1,4-diamino vs. 16.812° for nitro-substituted analogs) .

Q. What computational approaches are recommended for modeling the compound’s reactivity and excited-state behavior?

Methodological Answer:

- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model charge-transfer transitions. Basis sets like 6-311++G** account for polarization and diffuse effects.

- Time-Dependent DFT (TD-DFT): Simulate UV-Vis spectra and excited-state dynamics, focusing on N→quinone charge-transfer transitions.

- Solvent Effects: Apply the polarizable continuum model (PCM) to compare solvatochromic shifts (e.g., λmax in DMSO vs. water). Studies on similar anthraquinones demonstrate solvent-sensitive absorption (Δλ ~20 nm in polar vs. nonpolar solvents) .

Q. What methodologies assess its DNA-binding potential for anticancer research?

Methodological Answer:

- Thermal Denaturation Assays: Monitor ΔTm (melting temperature shift) of DNA duplexes upon compound binding. A ΔTm >5°C indicates intercalation (e.g., anthraquinone derivatives with flexible side chains show ΔTm ~8–10°C).

- Circular Dichroism (CD): Detect perturbations in DNA helicity (e.g., reduced negative band at 245 nm).

- Molecular Docking: Simulate binding modes using software like AutoDock Vina. For anthraquinones, side-chain interactions with major/minor grooves enhance binding (e.g., bis-alkylamido derivatives exhibit Kd ~10⁶ M⁻¹).

- Cytotoxicity Assays: Use MTT/PrestoBlue on cancer cell lines (e.g., IC50 <10 µM in HeLa cells suggests therapeutic potential). Structure-activity relationships show 2,6-disubstituted derivatives with n=2 methylene spacers optimize DNA affinity .

Q. How can environmental persistence and toxicological risks of this compound be evaluated?

Methodological Answer:

- Photodegradation Studies: Expose to UV light (λ=254 nm) and quantify degradation via HPLC. Anthraquinones with amino groups often form stable hydroxylated byproducts.

- Ecotoxicology Assays: Test acute toxicity in Daphnia magna (LC50) or algal growth inhibition (OECD 201).

- Bioaccumulation Potential: Calculate logP (estimated ~3.5 for this compound) and compare to regulatory thresholds (logP >4 indicates high risk). Recent studies on anthracene-9,10-dione derivatives highlight contamination pathways (e.g., packaging leaching into food matrices), necessitating LC-MS/MS detection limits <1 ppb .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.